![molecular formula C19H12ClF2N5O2S B2492664 N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251545-83-1](/img/structure/B2492664.png)
N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been explored for their significant potential in various scientific applications. The molecule features a complex structure, integrating a triazolopyrazine core substituted with fluorophenyl groups and a thioether linkage, indicative of its potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, Sunder and Maleraju (2013) described the synthesis of derivatives by reacting pyrazole with substituted acetamides, highlighting the intricate steps needed to introduce specific functional groups onto the core structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Structural characterization techniques such as NMR, IR, and mass spectrometry are crucial for confirming the molecular structure of synthesized compounds. The detailed structural analysis ensures the correct assembly of the molecule, as demonstrated by Panchal and Patel (2011), who employed these techniques to characterize their synthesized compounds (Panchal & Patel, 2011).
Chemical Reactions and Properties
Compounds within this class can undergo various chemical reactions, reflecting their reactive functional groups. For example, Karpina et al. (2019) explored the synthesis of acetamides bearing an oxadiazole cycle, indicating the potential for diverse chemical transformations (Karpina et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure. These properties are essential for determining the compound's suitability for specific applications, including pharmaceutical development and material science.
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are critical for comprehensively understanding the compound's capabilities. For example, Wang et al. (2015) explored modifications of a related compound, revealing insights into its reactivity and potential for generating new molecules with desirable properties (Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques and Derivatives : The compound has been utilized in the synthesis of various derivatives. For instance, eight derivatives of a similar compound were synthesized by reacting pyrazole with substitutions at specific positions, demonstrating the compound's utility in the creation of new chemical entities with potential biological activities (Sunder & Maleraju, 2013).
- Chemical Structure Analysis : Detailed chemical structure analysis using techniques like 1H NMR, IR, and Mass spectra is a common research application, providing insights into the molecular configuration and properties of this compound (Sunder & Maleraju, 2013).
Biological Activity and Potential Applications
- Anti-inflammatory Activity : Some derivatives of this compound have shown significant anti-inflammatory activity, indicating potential therapeutic applications in inflammation-related disorders (Sunder & Maleraju, 2013).
- Anticancer Activity : Research has been conducted on analogs of this compound for their anticancer properties. Some studies have reported the synthesis of derivatives that exhibited promising anticancer activities against various human cancer cell lines, suggesting its potential use in cancer research and therapy (Wang et al., 2015), (Kumar et al., 2019).
- Antimicrobial Activity : Some studies have also explored the antimicrobial potential of derivatives of this compound, providing a foundation for its use in developing new antimicrobial agents (Nayak et al., 2020).
- Insecticidal Properties : There has been interest in synthesizing novel heterocycles incorporating a thiadiazole moiety from this compound for insecticidal applications, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF2N5O2S/c20-14-9-12(4-5-15(14)22)24-16(28)10-27-19(29)26-7-6-23-18(17(26)25-27)30-13-3-1-2-11(21)8-13/h1-9H,10H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNRBHEVKNYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


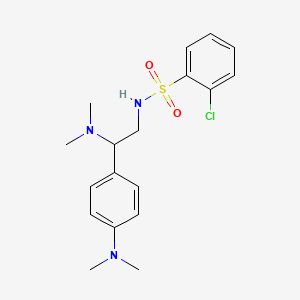
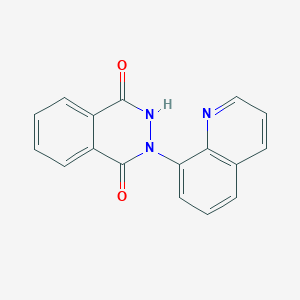
![3-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]-N-phenylbenzamide](/img/structure/B2492585.png)
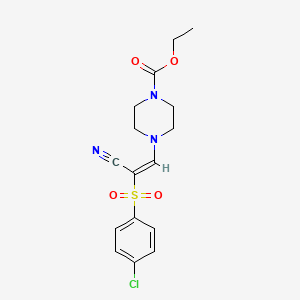
![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)
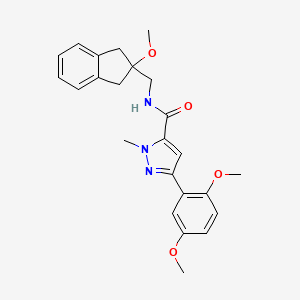

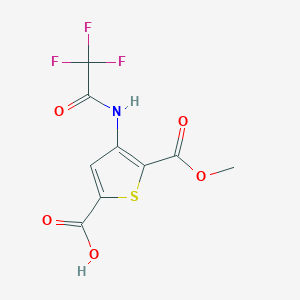
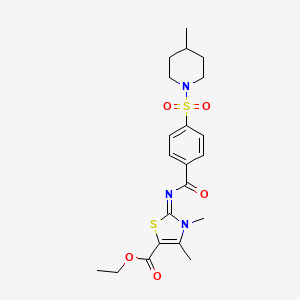
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![methyl N-[1-oxo-2-(3-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B2492600.png)
![2-[[1-(Oxan-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)
